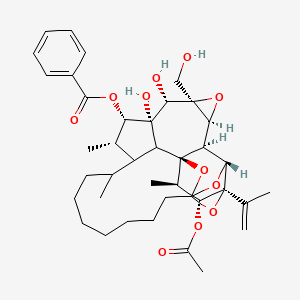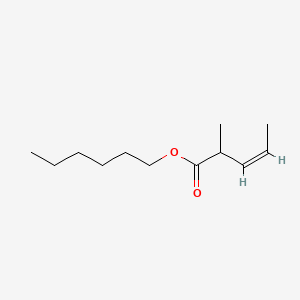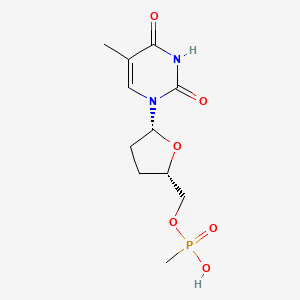
Thymidine, 3'-deoxy-, 5'-(hydrogen methylphosphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine, 3’-deoxy-, 5’-(hydrogen methylphosphonate) is a modified nucleoside analog It is structurally similar to thymidine, a naturally occurring nucleoside found in DNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-, 5’-(hydrogen methylphosphonate) typically involves the modification of thymidine. One common method includes the reaction of thymidine with methylphosphonic dichloride under controlled conditions to introduce the methylphosphonate group at the 5’ position. The reaction is usually carried out in an anhydrous solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Thymidine, 3’-deoxy-, 5’-(hydrogen methylphosphonate) can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the methylphosphonate group.
Reduction: Reduction reactions can alter the functional groups attached to the nucleoside.
Substitution: Nucleophilic substitution reactions can replace the hydrogen atom in the methylphosphonate group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phosphonic acid derivative, while substitution reactions can produce a variety of substituted nucleosides.
Aplicaciones Científicas De Investigación
Thymidine, 3’-deoxy-, 5’-(hydrogen methylphosphonate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be incorporated into DNA strands, making it useful in studies of DNA replication and repair.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: It can be used in the production of diagnostic reagents and as a precursor in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of Thymidine, 3’-deoxy-, 5’-(hydrogen methylphosphonate) involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair processes. This interference can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thymidine: The parent compound, naturally occurring in DNA.
3’-Azido-3’-deoxythymidine (AZT): An antiviral drug used in the treatment of HIV.
5’-Thymidine monophosphate: A phosphorylated form of thymidine involved in DNA synthesis.
Uniqueness
Thymidine, 3’-deoxy-, 5’-(hydrogen methylphosphonate) is unique due to the presence of the methylphosphonate group at the 5’ position This modification can alter its chemical properties and biological activity, making it distinct from other thymidine analogs
Propiedades
Número CAS |
140132-41-8 |
|---|---|
Fórmula molecular |
C11H17N2O6P |
Peso molecular |
304.24 g/mol |
Nombre IUPAC |
methyl-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid |
InChI |
InChI=1S/C11H17N2O6P/c1-7-5-13(11(15)12-10(7)14)9-4-3-8(19-9)6-18-20(2,16)17/h5,8-9H,3-4,6H2,1-2H3,(H,16,17)(H,12,14,15)/t8-,9+/m0/s1 |
Clave InChI |
VAVROBHVXRDAJQ-DTWKUNHWSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)(C)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


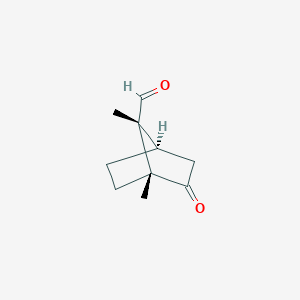
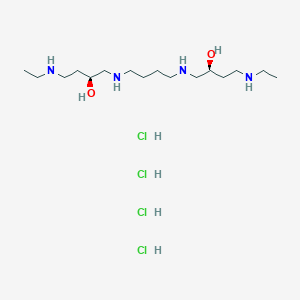
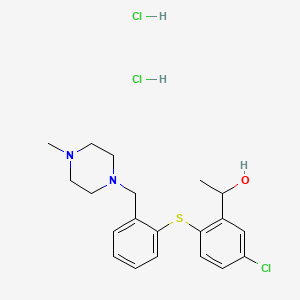

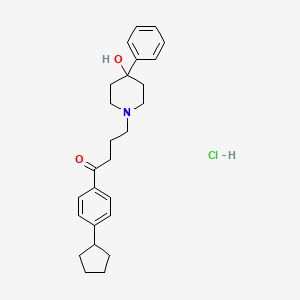
![8-butyl-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;hydrochloride](/img/structure/B12783156.png)
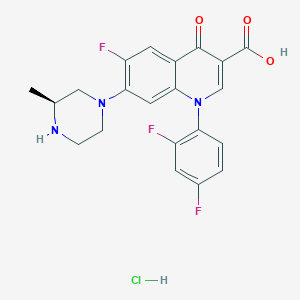
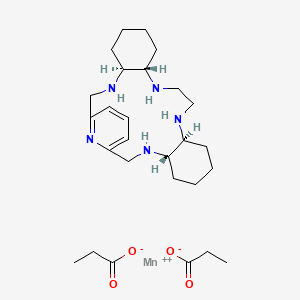

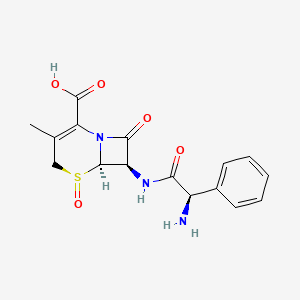
![[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B12783200.png)

